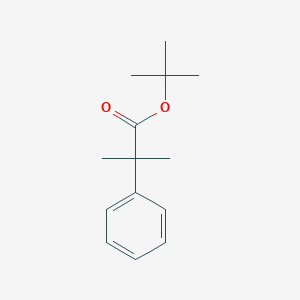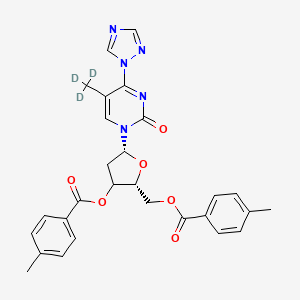![molecular formula C6H16O2Si B14751025 [Methyl(propyl)silanediyl]dimethanol CAS No. 2917-51-3](/img/structure/B14751025.png)
[Methyl(propyl)silanediyl]dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Methyl(propyl)silanediyl]dimethanol is a chemical compound with the molecular formula C6H16O2Si. It is characterized by the presence of a silicon atom bonded to two hydroxyl groups and a methyl and propyl group. This compound is often used as a coupling agent and adhesion promoter in various industrial applications, including adhesives, coatings, and sealants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl(propyl)silanediyl]dimethanol typically involves the reaction of methylpropylsilane with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction parameters are carefully controlled to ensure consistent quality. The process involves the continuous addition of reactants and the removal of by-products to drive the reaction to completion. The final product is then purified using distillation or crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
[Methyl(propyl)silanediyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields carboxylic acids, while reduction with lithium aluminum hydride produces silanes .
Aplicaciones Científicas De Investigación
[Methyl(propyl)silanediyl]dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Mecanismo De Acción
The mechanism of action of [Methyl(propyl)silanediyl]dimethanol involves its ability to form strong covalent bonds with various substrates. The hydroxyl groups can react with other functional groups, such as carboxyl or amino groups, to form stable linkages. This property makes it an effective coupling agent and adhesion promoter .
Comparación Con Compuestos Similares
Similar Compounds
- [Ethyl(propyl)silanediyl]dimethanol
- [Methyl(ethyl)silanediyl]dimethanol
- [Methyl(butyl)silanediyl]dimethanol
Uniqueness
[Methyl(propyl)silanediyl]dimethanol is unique due to its specific combination of methyl and propyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Propiedades
Número CAS |
2917-51-3 |
|---|---|
Fórmula molecular |
C6H16O2Si |
Peso molecular |
148.28 g/mol |
Nombre IUPAC |
(hydroxymethyl-methyl-propylsilyl)methanol |
InChI |
InChI=1S/C6H16O2Si/c1-3-4-9(2,5-7)6-8/h7-8H,3-6H2,1-2H3 |
Clave InChI |
CRTUFWNZYJUOTB-UHFFFAOYSA-N |
SMILES canónico |
CCC[Si](C)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


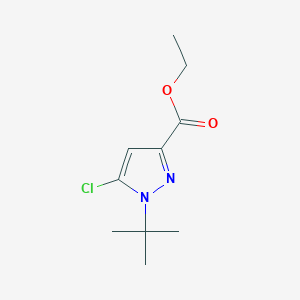

![N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14750976.png)
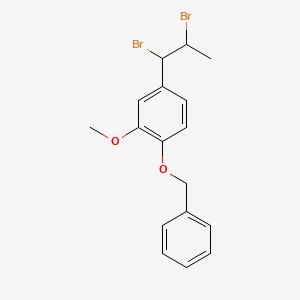
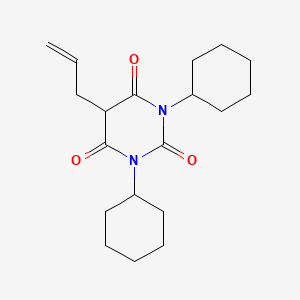
![1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy-](/img/structure/B14751002.png)
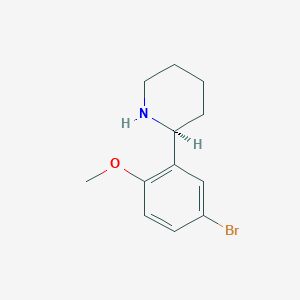
![1,3-Dimethylbenzo[f]quinoline](/img/structure/B14751012.png)

![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751020.png)

![Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium](/img/structure/B14751034.png)
